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Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are
characterized by the progressive loss of neuronal structure and function.[1][2] A central and
unifying hallmark of these pathologies is mitochondrial dysfunction, which leads to impaired
energy homeostasis and reduced production of adenosine triphosphate (ATP), the primary
energy currency of the cell.[3][4][5] Monitoring intracellular ATP levels is therefore critical for
understanding disease mechanisms and evaluating potential therapeutic interventions.

ATP-Red 1 is a highly selective, multisite-binding fluorescent probe designed for the rapid and
sensitive detection of ATP concentrations in living cells. The probe exhibits excellent membrane
permeability and primarily localizes to mitochondria, the cell's main ATP production centers. In
its native state, ATP-Red 1 is non-fluorescent; however, upon binding to ATP, it undergoes a
conformational change that results in a strong fluorescent signal, enabling real-time monitoring
of mitochondrial ATP dynamics. Its high specificity for ATP over other nucleotides like ADP and
GTP makes it an invaluable tool for dissecting the bioenergetic deficits that underpin
neurodegeneration.

This application note provides detailed protocols for using ATP-Red 1 to measure and compare
ATP levels in cellular models of neurodegenerative diseases.
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Product Information and Data

ATP-Red 1 is a robust fluorescent probe for live-cell imaging of mitochondrial ATP. Its key
characteristics and typical experimental data are summarized below.

Table 1. ATP-Red 1 Specifications

Property Value References
Target Adenosine Triphosphate (ATP)

Localization Mitochondria

Excitation (EXx) ~510 nm

Emission (Em) ~590 nm

Recommended Solvent Dimethyl sulfoxide (DMSO)

Recommended Stock Conc. 10 mM

Recommended Working Conc. 5-10 uM

Store at -20°C or -80°C,

Storage )
protect from light

Table 2: Example Quantitative Data in a Neurotoxin-Induced Parkinson's Disease Model

This table illustrates typical results from an experiment using SH-SY5Y neuroblastoma cells
treated with Rotenone (a complex I inhibitor) to model Parkinson's disease-related
mitochondrial dysfunction.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

Mean Fluorescence

Condition Intensity (Arbitrary  Standard Deviation % of Control
Units)

Control (Vehicle) 15,234 +987 100%

Rotenone (1 pM) 6,855 +543 45%

Control + Oligomycin
(ATP Synthase 4,113 + 398 27%
Inhibitor)

Mechanism of Action

ATP-Red 1 operates as a "switchable" fluorescent probe. In the absence of ATP, the molecule
exists in a closed, non-fluorescent ring structure. The binding of ATP, through a multi-site
interaction with the probe's amine, phosphate, and ribose binding sites, breaks a covalent bond
and forces the ring to open. This conformational change results in a significant, quantifiable

increase in fluorescence.
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Mechanism of ATP-Red 1 fluorescence activation.

Signaling Pathways in Neurodegeneration

Mitochondrial dysfunction is a convergence point for many pathological pathways in
neurodegenerative diseases. Factors such as the aggregation of toxic proteins (e.g., Amyloid-
B, a-synuclein, mutant Huntingtin), oxidative stress, and neuroinflammation all impair
mitochondrial health. This often leads to reduced efficiency of the electron transport chain
(ETC), decreased ATP synthase activity, and ultimately, a deficit in ATP production, which can
be directly measured by ATP-Red 1.
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Neurodegenerative Disease Pathology
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Link between neurodegeneration and detectable ATP deficit.

Experimental Protocols

This protocol provides a general workflow for staining cultured neurons or other CNS cell types
to visualize mitochondrial ATP.
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nd culture to desired confluency.

l

2. Prepare Working Solution ]

1. Seed Cells
Plate cells on glass-bottom dishes
a

Dilute 10 mM ATP-Red 1 stock
to 5-10 uM in serum-free medium

l

3. Wash Cells
Aspirate medium and wash once

with warm PBS or buffer.

4. Add Probe & Incubate
Add working solution to cells.
Incubate for 15 30 min at 37°C.

5. Wash Cells
Aspirate probe solution and wash
t

wice with warm PBS or medium.

l

6. Acquire Images
Image using fluorescence microscope.
(Ex: ~510 nm, Em: ~590 nm)

Click to download full resolution via product page

Experimental workflow for live-cell staining with ATP-Red 1.

A. Reagent Preparation:

e ATP-Red 1 Stock Solution (10 mM): Before opening, briefly centrifuge the vial to collect the
lyophilized solid. Add the appropriate volume of high-quality, anhydrous DMSO to make a 10

mM stock solution. Aliquot into single-use tubes and store at -20°C or -80°C, protected from
light and moisture.
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e ATP-Red 1 Working Solution (5-10 pM): On the day of the experiment, warm a stock solution
aliquot to room temperature. Dilute the stock solution to a final concentration of 5-10 uM in a
suitable buffer (e.g., PBS) or serum-free cell culture medium. The optimal concentration
should be determined empirically by the end-user. Prepare this solution fresh and protect it
from light.

B. Staining Procedure:

e Grow cells on a suitable imaging plate (e.g., glass-bottom 96-well plate or confocal dish).

o When ready for staining, aspirate the cell culture medium.

e Wash the cells gently one time with warm PBS or serum-free medium.

e Add the ATP-Red 1 working solution to the cells and incubate at 37°C for 15-30 minutes.

o Aspirate the working solution.

o Wash the cells twice with warm PBS or culture medium to remove any excess probe.

e Add fresh, warm imaging medium (e.g., phenol red-free medium) to the cells.

e Proceed immediately to imaging on a fluorescence microscope or plate reader equipped with
appropriate filters for red fluorescence (Ex/Em: ~510/590 nm).

This protocol describes an experiment to quantify changes in mitochondrial ATP levels in a
cellular model of neurodegeneration, such as Alzheimer's or Huntington's disease, compared to
a healthy control.

A. Model Systems:

o Alzheimer's Disease: Primary neurons or iPSC-derived neurons treated with Amyloid-[3
oligomers; cells expressing familial AD mutations (e.g., APP, PSEN1).

e Parkinson's Disease: SH-SY5Y cells or primary neurons treated with neurotoxins like MPP+,
rotenone, or 6-OHDA,; cells overexpressing a-synuclein.
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Huntington's Disease: Cells expressing mutant Huntingtin (mHtt) protein (e.g., STHdh cells,
primary neurons from HD model mice).

. Experimental Procedure:

Cell Plating: Plate both control (e.g., wild-type) and disease model cells in parallel on an
imaging-compatible multi-well plate.

Induce Pathology (if applicable): For toxin-based models, treat cells with the neurotoxin (e.g.,
1 pM Rotenone for 24 hours) alongside a vehicle-treated control group. For genetic models,
ensure equivalent cell densities between genotypes.

Positive Control (Optional): Include a set of control cells treated with an inhibitor of ATP
synthase, such as Oligomycin (1 uM for 1 hour), to induce maximal ATP depletion and
confirm the probe is responsive in your system.

Staining: Following the treatment period, perform the ATP-Red 1 staining on all wells as
described in Protocol 1. It is crucial to handle all plates identically to ensure comparability.

Image Acquisition:

o Using a high-content imager or confocal microscope, acquire multiple images from
different fields within each well.

o Use identical acquisition settings (e.g., laser power, exposure time, gain) for all wells to
allow for direct comparison of fluorescence intensity.

Data Analysis:

o Use image analysis software to identify individual cells (e.g., based on a nuclear
counterstain like Hoechst, if used) and measure the mean fluorescence intensity of ATP-
Red 1 per cell.

o Calculate the average intensity for each condition (Control, Disease Model, Positive
Control).
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o Normalize the data by expressing the intensity of the disease model and positive control
groups as a percentage of the healthy control group.

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any
observed changes.

Troubleshooting

o Low Signal: Increase the probe concentration or incubation time. Ensure the stock solution
has not undergone repeated freeze-thaw cycles.

o High Background: Decrease the probe concentration or ensure thorough washing after
incubation. Use phenol red-free medium for imaging to reduce autofluorescence.

« Phototoxicity: Minimize light exposure during imaging by using the lowest possible laser
power and shortest exposure time that provides a good signal-to-noise ratio.

For Research Use Only. Not for use in diagnostic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560525#atp-red-1-for-studying-neurodegenerative-
disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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